Cas no 2305253-66-9 (5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1))
5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) Chemical and Physical Properties
Names and Identifiers
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- 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1)
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- Inchi: 1S/C8H11N3O2.Li.H/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;;/h1-5H2,(H,12,13);;
- InChI Key: BVSJYFTZLAWJMP-UHFFFAOYSA-N
- SMILES: C(C1=NN=C2CCCCCN12)(=O)O.[LiH]
5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6759432-0.05g |
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95.0% | 0.05g |
$21.0 | 2025-03-13 | |
| Enamine | EN300-6759432-0.1g |
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95.0% | 0.1g |
$30.0 | 2025-03-13 | |
| Enamine | EN300-6759432-0.25g |
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95.0% | 0.25g |
$36.0 | 2025-03-13 | |
| Enamine | EN300-6759432-0.5g |
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95.0% | 0.5g |
$53.0 | 2025-03-13 | |
| Enamine | EN300-6759432-1.0g |
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95.0% | 1.0g |
$70.0 | 2025-03-13 | |
| Enamine | EN300-6759432-2.5g |
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95.0% | 2.5g |
$142.0 | 2025-03-13 | |
| Enamine | EN300-6759432-5.0g |
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95.0% | 5.0g |
$251.0 | 2025-03-13 | |
| Enamine | EN300-6759432-10.0g |
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95.0% | 10.0g |
$431.0 | 2025-03-13 | |
| Aaron | AR028JWJ-50mg |
lithium(1+)ion5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95% | 50mg |
$83.00 | 2025-03-12 | |
| Aaron | AR028JWJ-100mg |
lithium(1+)ion5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate |
2305253-66-9 | 95% | 100mg |
$111.00 | 2025-03-12 |
5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1)
Comprehensive Analysis of 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) (CAS No. 2305253-66-9)
The compound 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) (CAS No. 2305253-66-9) is a specialized heterocyclic derivative with significant potential in pharmaceutical and biochemical research. Its unique structure combines a triazoloazepine core with a carboxylic acid functionality, stabilized as a lithium salt. This molecular configuration has garnered attention for its potential applications in central nervous system (CNS) drug development, particularly in modulating neurotransmitter pathways.
Recent advancements in neuropharmacology have highlighted the importance of triazole-containing compounds like 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid derivatives. Researchers are particularly interested in their potential as GABA receptor modulators or kinase inhibitors, which aligns with current trends in treating neurological disorders. The lithium salt form enhances solubility, making it more suitable for in vitro and in vivo studies compared to its free acid counterpart.
The synthesis of CAS 2305253-66-9 typically involves multi-step organic transformations, starting from azepine precursors followed by triazole ring formation and subsequent lithium salt preparation. Analytical characterization using HPLC-MS and NMR spectroscopy confirms its high purity (>98%), which is crucial for research applications. Stability studies indicate that the compound remains stable under standard laboratory storage conditions (-20°C in desiccated form).
From a drug discovery perspective, this compound's bicyclic heteroaromatic system offers unique molecular recognition properties. Computational modeling suggests potential interactions with various enzyme active sites, particularly those involving neurotransmitter metabolism. These characteristics make it valuable for high-throughput screening programs targeting neurological diseases and psychiatric conditions - areas receiving substantial research funding globally.
The pharmacokinetic profile of 6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine-3-carboxylic acid lithium salt shows promising blood-brain barrier permeability in preliminary studies, a critical factor for CNS-active compounds. Researchers are investigating its potential as a scaffold for drug development, particularly in creating allosteric modulators for various receptor systems. The lithium counterion may additionally contribute to stabilizing the compound's solid-state properties and improving its formulation characteristics.
In the context of green chemistry initiatives, recent synthetic optimizations have reduced the environmental impact of producing CAS 2305253-66-9. Modern catalytic methods have improved atom economy while minimizing hazardous byproducts. These advancements align with the pharmaceutical industry's growing emphasis on sustainable synthesis practices while maintaining cost-effectiveness in research chemical production.
Quality control protocols for this compound emphasize residual solvent analysis and heavy metal screening, meeting stringent pharmaceutical-grade standards. The material is typically supplied with comprehensive analytical documentation, including chromatograms and spectroscopic data, which facilitates regulatory compliance for preclinical research. Proper handling requires standard laboratory safety measures, though it doesn't exhibit significant volatility or acute toxicity at research-scale quantities.
Future research directions for this compound class may explore its potential in personalized medicine approaches, particularly in neurodegenerative disease treatment strategies. The growing understanding of brain chemistry and receptor dynamics continues to reveal new potential applications for such heterocyclic scaffolds. Additionally, its metal-binding properties suggest possible utility in diagnostic agent development or as a chelating moiety in more complex molecular architectures.
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